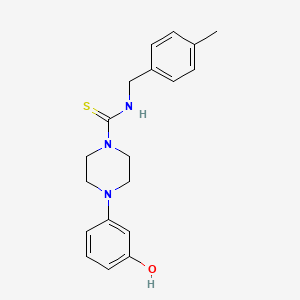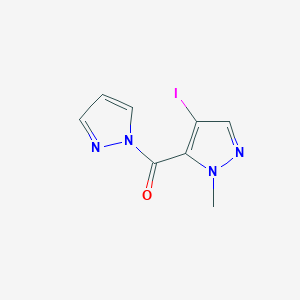
4-(3-hydroxyphenyl)-N-(4-methylbenzyl)-1-piperazinecarbothioamide
Descripción general
Descripción
4-(3-hydroxyphenyl)-N-(4-methylbenzyl)-1-piperazinecarbothioamide, also known as PEP005, is a synthetic compound that has been studied for its potential use in treating various medical conditions.
Mecanismo De Acción
4-(3-hydroxyphenyl)-N-(4-methylbenzyl)-1-piperazinecarbothioamide activates protein kinase C (PKC), a family of enzymes that play a key role in cell signaling and regulation. Specifically, 4-(3-hydroxyphenyl)-N-(4-methylbenzyl)-1-piperazinecarbothioamide activates the PKCδ isoform, leading to downstream effects such as activation of the mitogen-activated protein kinase (MAPK) pathway and induction of apoptosis in cancer cells. 4-(3-hydroxyphenyl)-N-(4-methylbenzyl)-1-piperazinecarbothioamide also has anti-inflammatory effects, inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects:
In addition to its anticancer and anti-inflammatory effects, 4-(3-hydroxyphenyl)-N-(4-methylbenzyl)-1-piperazinecarbothioamide has been shown to have other biochemical and physiological effects. For example, 4-(3-hydroxyphenyl)-N-(4-methylbenzyl)-1-piperazinecarbothioamide has been shown to induce the expression of heat shock proteins, which play a role in cellular stress response. 4-(3-hydroxyphenyl)-N-(4-methylbenzyl)-1-piperazinecarbothioamide has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that play a role in tissue remodeling and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-hydroxyphenyl)-N-(4-methylbenzyl)-1-piperazinecarbothioamide has several advantages for lab experiments, including its well-characterized mechanism of action and its ability to induce apoptosis in cancer cells. However, 4-(3-hydroxyphenyl)-N-(4-methylbenzyl)-1-piperazinecarbothioamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 4-(3-hydroxyphenyl)-N-(4-methylbenzyl)-1-piperazinecarbothioamide. One area of interest is the development of new formulations of 4-(3-hydroxyphenyl)-N-(4-methylbenzyl)-1-piperazinecarbothioamide with improved solubility and bioavailability. Another area of interest is the investigation of 4-(3-hydroxyphenyl)-N-(4-methylbenzyl)-1-piperazinecarbothioamide as a potential treatment for other medical conditions, such as rheumatoid arthritis and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanisms underlying 4-(3-hydroxyphenyl)-N-(4-methylbenzyl)-1-piperazinecarbothioamide's anticancer and anti-inflammatory effects, as well as its other biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-(3-hydroxyphenyl)-N-(4-methylbenzyl)-1-piperazinecarbothioamide has been studied for its potential use in treating various medical conditions, including skin cancer, psoriasis, and actinic keratosis. In vitro and in vivo studies have shown that 4-(3-hydroxyphenyl)-N-(4-methylbenzyl)-1-piperazinecarbothioamide has anticancer activity, inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, 4-(3-hydroxyphenyl)-N-(4-methylbenzyl)-1-piperazinecarbothioamide has been shown to have anti-inflammatory activity, making it a potential treatment for inflammatory skin conditions such as psoriasis.
Propiedades
IUPAC Name |
4-(3-hydroxyphenyl)-N-[(4-methylphenyl)methyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-15-5-7-16(8-6-15)14-20-19(24)22-11-9-21(10-12-22)17-3-2-4-18(23)13-17/h2-8,13,23H,9-12,14H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLQEEMVHFCZGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)N2CCN(CC2)C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-fluorophenyl)-7-(pentafluoroethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B4836214.png)
![N-(sec-butyl)-N'-[1-(4-methylphenyl)propyl]urea](/img/structure/B4836217.png)


![N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]isonicotinamide](/img/structure/B4836237.png)

![3-[(3-chlorobenzyl)thio]-4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4836252.png)
![2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-benzimidazole](/img/structure/B4836258.png)

![3-({[(5-{[(4-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4836272.png)
![N-[3-(dimethylamino)propyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B4836286.png)
![4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4836297.png)

![(2-ethoxy-4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4836311.png)